2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the naphtho[1,2-d]triazole core. This is followed by sulfonation and azo coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of large quantities of starting materials and reagents, with careful monitoring of reaction parameters to optimize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reactions typically require catalysts and specific solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group allows it to form stable complexes with metal ions, while the sulfonic acid groups enhance its solubility in water. These properties enable it to interact with various molecular targets, including proteins and nucleic acids, making it useful in a range of applications.
Comparison with Similar Compounds
Similar Compounds
- 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt
- 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-chlorophenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt
Uniqueness
The uniqueness of 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt lies in its specific functional groups, which confer distinct properties such as enhanced solubility, stability, and the ability to form strong complexes with metal ions. These characteristics make it particularly valuable in applications requiring high-performance dyes and stains.
Properties
CAS No. |
63543-86-2 |
---|---|
Molecular Formula |
C35H25N6Na3O12S3 |
Molecular Weight |
886.8 g/mol |
IUPAC Name |
trisodium;2-[4-[2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C35H28N6O12S3.3Na/c1-20(42)33(35(43)36-27-9-5-6-10-29(27)53-2)38-37-23-15-13-21(30(17-23)54(44,45)46)11-12-22-14-16-24(18-31(22)55(47,48)49)41-39-28-19-32(56(50,51)52)25-7-3-4-8-26(25)34(28)40-41;;;/h3-19,33H,1-2H3,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |
InChI Key |
ZLYCTBKZFLWFEV-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N4N=C5C=C(C6=CC=CC=C6C5=N4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.